N-(3,4-dichlorophenyl)-3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-4-fluorobenzamide N-(3,4-dichlorophenyl)-3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 451475-19-7
VCID: VC7382529
InChI: InChI=1S/C22H17Cl2FN2O3S/c23-17-9-8-16(13-18(17)24)26-22(28)15-7-10-19(25)21(12-15)31(29,30)27-11-3-5-14-4-1-2-6-20(14)27/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28)
SMILES: C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)F
Molecular Formula: C22H17Cl2FN2O3S
Molecular Weight: 479.35

N-(3,4-dichlorophenyl)-3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-4-fluorobenzamide

CAS No.: 451475-19-7

Cat. No.: VC7382529

Molecular Formula: C22H17Cl2FN2O3S

Molecular Weight: 479.35

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-4-fluorobenzamide - 451475-19-7

Specification

CAS No. 451475-19-7
Molecular Formula C22H17Cl2FN2O3S
Molecular Weight 479.35
IUPAC Name N-(3,4-dichlorophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-fluorobenzamide
Standard InChI InChI=1S/C22H17Cl2FN2O3S/c23-17-9-8-16(13-18(17)24)26-22(28)15-7-10-19(25)21(12-15)31(29,30)27-11-3-5-14-4-1-2-6-20(14)27/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28)
Standard InChI Key SQFAPJAOPHINKT-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)F

Introduction

Structural Features

  • Molecular Formula: The compound's molecular formula is not explicitly provided in the search results, but it can be inferred from its name. Typically, it would involve a combination of carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine atoms.

  • Functional Groups: The compound contains several key functional groups:

    • Dichlorophenyl Group: Known for its stability and potential biological activity.

    • Sulfonyl Group: Often involved in drug design due to its ability to enhance bioavailability and stability.

    • Fluorobenzamide Moiety: Fluorine substitution can affect the compound's pharmacokinetic properties.

    • 3,4-Dihydroquinolin-1(2H)-yl Group: This group contributes to the compound's structural complexity and potential biological activity.

Synthesis Pathways

The synthesis of such a compound would likely involve multiple steps, including:

  • Sulfonylation: Involves the formation of the sulfonyl linkage between the dichlorophenyl group and the quinoline moiety.

  • Amidation: Formation of the amide bond with the fluorobenzamide part.

  • Fluorination: Introduction of the fluorine atom into the benzamide ring.

A general synthesis pathway might involve:

  • Starting Materials: 3,4-Dichlorophenylamine, 3,4-dihydroquinolin-1(2H)-yl sulfonyl chloride, and 4-fluorobenzoyl chloride.

  • Reaction Conditions: The reaction might involve a combination of solvents like DMF or DCM, bases such as triethylamine, and catalysts if necessary.

Biological Relevance

Compounds with similar structures are often investigated for their potential as:

  • Pharmaceutical Agents: Due to their ability to interact with biological targets.

  • Biological Probes: Useful in understanding cellular processes.

Data Tables

Given the lack of specific data on this compound, a hypothetical table for similar compounds might include:

CompoundMolecular FormulaMolecular WeightBiological Activity
Example 1C20H18Cl2FNO3S442.33 g/molPotential Inhibitor
Example 2C22H20Cl2FNO3S470.36 g/molAntimicrobial Agent

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